molecular formula C16H15ClN4OS B12013522 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 573947-81-6

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12013522
CAS No.: 573947-81-6
M. Wt: 346.8 g/mol
InChI Key: QEICZNHCBBVDDJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted triazole with the desired amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine: Lacks the sulfanyl and methoxybenzyl groups.

    5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Lacks the chlorophenyl group.

Uniqueness

The presence of both the 3-chlorophenyl and 3-methoxybenzylsulfanyl groups in 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine imparts unique properties to the compound. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other triazole derivatives.

Properties

CAS No.

573947-81-6

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4OS/c1-22-14-7-2-4-11(8-14)10-23-16-20-19-15(21(16)18)12-5-3-6-13(17)9-12/h2-9H,10,18H2,1H3

InChI Key

QEICZNHCBBVDDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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